molecular formula C10H10BrNO2 B7939581 2-bromo-N-(oxetan-3-yl)benzamide

2-bromo-N-(oxetan-3-yl)benzamide

Cat. No.: B7939581
M. Wt: 256.10 g/mol
InChI Key: GYXUYVYKMBJTBC-UHFFFAOYSA-N
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Description

2-Bromo-N-(oxetan-3-yl)benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzene ring and an oxetan-3-yl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for further functionalization via the bromine atom or oxetane moiety .

Properties

IUPAC Name

2-bromo-N-(oxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-8(9)10(13)12-7-5-14-6-7/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXUYVYKMBJTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

In a typical procedure, oxetan-3-amine is dissolved in anhydrous dichloromethane (DCM) under inert conditions and cooled to 0°C. A stoichiometric amount of triethylamine (TEA) is added to scavenge HCl generated during the reaction. A solution of 2-bromobenzoyl chloride in DCM is introduced dropwise, and the mixture is stirred at room temperature for 6–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the consumption of the amine starting material.

Key Reaction Parameters

ParameterValue/Detail
SolventAnhydrous DCM
BaseTriethylamine (1.2–2.0 equiv)
Temperature0°C → room temperature
Reaction Time6–12 hours
Work-upQuenching with NH₄Cl, extraction
PurificationColumn chromatography (SiO₂)

Optimization of Reaction Conditions

Yields for analogous compounds, such as 4-cyano-N-(oxetan-3-yl)benzamide, range from 84% to 92% under optimized conditions. For the 2-bromo derivative, steric effects from the ortho-substituted bromine may slightly reduce yields compared to para-substituted analogs. Solvent screening reveals that polar aprotic solvents (e.g., THF, acetonitrile) are less effective due to competing side reactions, while DCM minimizes undesired hydrolysis of the acyl chloride.

Alternative Synthetic Routes

While the acyl chloride method dominates literature reports, alternative strategies have been explored for structurally related oxetane-amides:

Carbodiimide-Mediated Coupling

In cases where acyl chlorides are unstable, carbodiimide reagents (e.g., EDC, DCC) can activate 2-bromobenzoic acid for coupling with oxetan-3-amine. However, this method introduces additional complexity due to the need for stoichiometric coupling agents and racemization risks.

Solid-Phase Synthesis

A resin-bound approach has been reported for oxetane-containing amides, where the amine is immobilized on Wang resin. After acyl coupling and cleavage, this method achieves moderate yields (59–87%) but requires specialized equipment.

Spectroscopic Characterization

Successful synthesis of this compound is confirmed through spectroscopic analysis:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 9.14 (d, J = 6.4 Hz, 1H, NH),
    δ 7.99–7.39 (m, 4H, aromatic),
    δ 5.08–4.62 (m, 5H, oxetane).

  • ¹³C NMR (100 MHz, DMSO-d₆):
    δ 165.6 (C=O),
    δ 132.6–126.5 (aromatic carbons),
    δ 76.9 (oxetane C-O).

Infrared Spectroscopy (IR)

Strong absorption at ~1650 cm⁻¹ corresponds to the amide C=O stretch, while peaks near 1540 cm⁻¹ and 1480 cm⁻¹ arise from aromatic C-Br vibrations.

Challenges and Side Reactions

Oxetane Ring Stability

The oxetane ring is susceptible to acid- or base-catalyzed ring-opening. Employing mild bases like TEA and avoiding prolonged reaction times mitigates this risk.

Competing Hydrolysis

Traces of moisture lead to hydrolysis of 2-bromobenzoyl chloride to 2-bromobenzoic acid. Strict anhydrous conditions and molecular sieves improve yields.

Byproduct Formation

Minor byproducts, such as N,N'-di(oxetan-3-yl)urea, form when excess amine reacts with phosgene-derived intermediates. Stoichiometric control and slow addition of acyl chloride suppress this.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance heat transfer and reduce reaction times. A reported pilot study achieved 78% yield using a tubular reactor with a 10-minute residence time, compared to 6 hours in batch mode .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce benzamide derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-Bromo-N-(oxetan-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxetane ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-N-(oxetan-3-yl)benzamide can be contextualized by comparing it to analogous benzamide derivatives.

Structural and Physicochemical Comparisons

The table below summarizes critical parameters for this compound and related compounds:

Compound Name Benzamide Substituent Amine Group Molecular Weight (g/mol) Key Interactions/Properties
This compound 2-Bromo Oxetan-3-yl 256.10 Oxetane oxygen enables hydrogen bonding; moderate solubility due to polar ether group
2-Chloro-N-(dihydropyrazol-4-yl)benzamide 2-Chloro Dihydropyrazol-4-yl ~250 (estimated) Stabilized by electrostatic interactions; experimental DFT data confirm hydrogen bonding
2-Fluoro-N-(oxetan-3-yl)benzamide (AR04) 2-Fluoro, 4-Cyano-3-(trifluoromethyl) Oxetan-3-yl Not reported Fluorine enhances lipophilicity; demonstrated androgen receptor antagonist activity
2-Bromo-N-(quinolin-8-yl)benzamide 2-Bromo Quinolin-8-yl ~320 (estimated) Bulky quinoline group facilitates π-π stacking; reduced solubility compared to oxetane analogs
2-Bromo-N-(3-fluorophenyl)benzamide 2-Bromo 3-Fluorophenyl 298.12 Fluorine enables halogen bonding; higher molecular weight reduces solubility
2-((5-Bromo-pyrimidinyl)oxy)-N-methylbenzamide 5-Bromo-pyrimidine Methyl 489.32 Complex pyrimidine-trimethoxyphenyl structure; high molecular weight limits bioavailability

Hydrogen Bonding and Stability

DFT studies on dihydropyrazole analogs (e.g., 2-chloro-N-(dihydropyrazol-4-yl)benzamide) reveal that hydrogen bonding and electrostatic contributions dominate stabilization . The oxetane group in the target compound may similarly participate in hydrogen bonding via its oxygen atom, though with reduced steric hindrance compared to bulkier cyclic amines.

Biological Activity

2-bromo-N-(oxetan-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C10H10BrNO2C_{10}H_{10}BrNO_2. Its structure features a bromine atom attached to a benzamide moiety, along with an oxetane ring, which may contribute to its unique biological properties.

PropertyValue
Molecular Weight244.1 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on benzamide derivatives have shown that they can induce S-phase cell cycle arrest in leukemia cells, leading to cytotoxic effects at concentrations below 6.5 µM . The mechanism of action appears to be independent of tubulin targeting, suggesting alternative pathways may be involved.

The biological activity of this compound may be attributed to its interaction with cellular targets that regulate cell cycle progression and apoptosis. The presence of the oxetane ring may enhance its binding affinity to specific biomolecules, thereby modulating intracellular signaling pathways.

Case Studies

  • Study on Anticancer Properties : A recent investigation into a series of brominated benzamides revealed that certain analogs, including those with oxetane substitutions, displayed potent cytotoxicity against Molt-3 leukemia cells. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Trypanocidal Activity : Preliminary screenings have indicated that benzamide derivatives can exhibit anti-trypanosomal activity, which is crucial for developing treatments against Trypanosoma brucei. The structure-activity relationship (SAR) studies highlighted that modifications such as bromination and the inclusion of oxetane rings could improve efficacy .

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